2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one
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Overview
Description
2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a hydroxy-methylanilino group and a propyl chain, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one typically involves the reaction of 4-hydroxy-2-methylaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 4-hydroxy-2-methylaniline with 6-propyl-1H-pyrimidin-4-one in the presence of a catalyst such as triethylamine. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and anilino groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-quinolones
- 2-methylquinoline
- 4-hydroxy-2-pyrones
Uniqueness
2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of hydroxy, anilino, and propyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-hydroxy-2-methylanilino)-6-propyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-12-6-5-11(18)7-9(12)2/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYCVNWSCOSUEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)NC2=C(C=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)NC2=C(C=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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